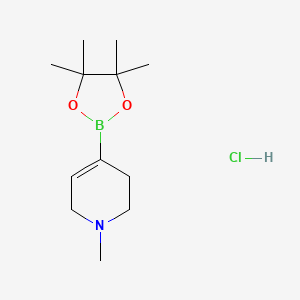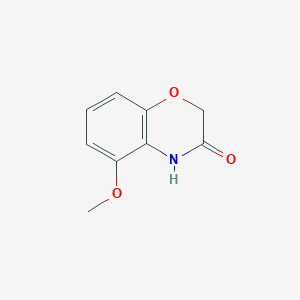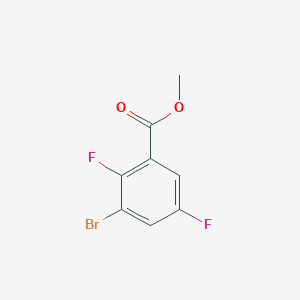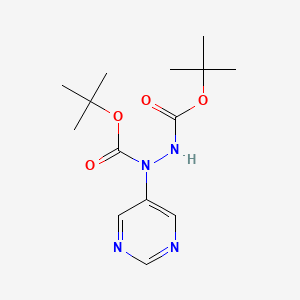![molecular formula C30H27ClP2Ru B1430952 Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) CAS No. 71397-33-6](/img/structure/B1430952.png)
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is a chemical compound with the empirical formula C30H27ClP2Ru . It has a molecular weight of 586.01 . This compound is often used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) consists of a ruthenium atom coordinated to a cyclopentadienyl ring, a chlorine atom, and a bis(diphenylphosphino)methane ligand .Chemical Reactions Analysis
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is known to act as a catalyst in several types of reactions. These include Anti-Markovnikov hydration, β-alkylation with primary alcohols, cyclization of terminal alkynals to cycloalkenes, electrochemical oxidation of methanol, hydration of 1-alkynes, and isomerization of allylic alcohols .Physical And Chemical Properties Analysis
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) appears as an orange crystal . It has a melting point range of 190-196 °C .Scientific Research Applications
Anti-Markovnikov Hydration
This compound is used as a catalyst for the Anti-Markovnikov hydration of terminal alkynes . This reaction is significant in organic synthesis as it allows for the addition of water across a triple bond in a manner that the hydroxyl group adds to the less substituted carbon, which is contrary to Markovnikov’s rule.
β-Alkylation with Primary Alcohols
It also catalyzes the β-alkylation with primary alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Cyclization of Terminal Alkynals
The compound is used in the cyclization of terminal alkynals to cycloalkenes . This reaction is a crucial step in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.
Electrochemical Oxidation of Methanol
It plays a role in the electrochemical oxidation of methanol . This process is particularly relevant in fuel cell technology, where methanol is used as a fuel source.
Hydration of 1-Alkynes
The compound is used as a catalyst in the hydration of 1-alkynes . This reaction is important in the industrial production of various chemicals, including aldehydes and ketones.
Isomerization of Allylic Alcohols
Lastly, it is used in the isomerization of allylic alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Safety and Hazards
The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .
Mechanism of Action
Mode of Action
properties
InChI |
InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZGIRSDQBCFT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


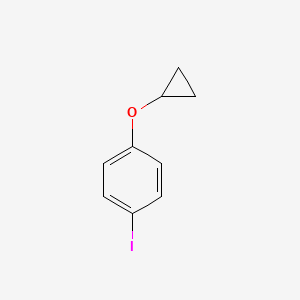
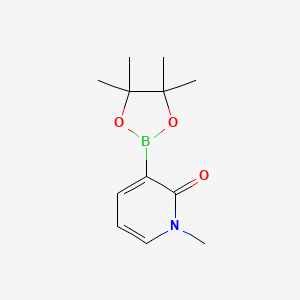
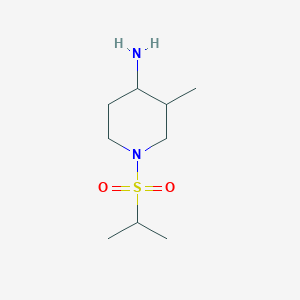
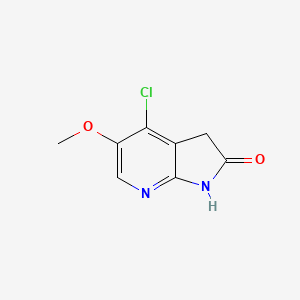


![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
